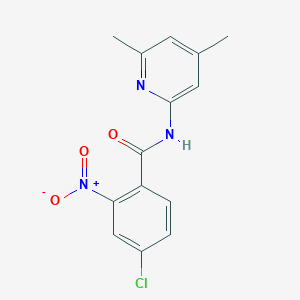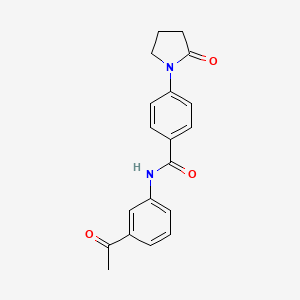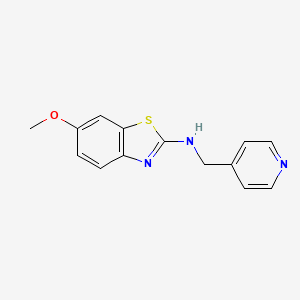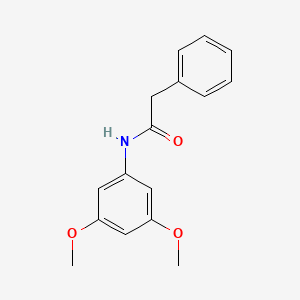![molecular formula C16H13ClN4OS B5752444 N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5752444.png)
N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide, also known as CTAT, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTAT belongs to the class of compounds known as triazole-thioacetamides, which have been shown to possess a wide range of biological activities, including antifungal, antibacterial, and antitumor properties.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential therapeutic applications, particularly as an antifungal and antibacterial agent. It has been shown to possess potent activity against a wide range of fungal and bacterial strains, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has also been investigated for its potential antitumor activity, with promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in fungal and bacterial cell wall synthesis. N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has also been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. In addition to its antifungal, antibacterial, and antitumor properties, N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has also been shown to possess anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is its broad-spectrum activity against fungal and bacterial strains, making it a potential candidate for the development of new antimicrobial agents. However, one limitation is that N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has not been extensively studied in vivo, and further research is needed to determine its safety and efficacy in animal models.
Direcciones Futuras
There are several potential future directions for research on N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide. One area of interest is the development of new formulations and delivery methods to improve its bioavailability and efficacy. Another area of focus is the development of N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide derivatives with improved activity and selectivity against specific fungal and bacterial strains. Additionally, N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has shown promising results in preclinical studies as a potential cancer therapy, and further research is needed to determine its potential in this area.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of 2-chloroaniline with 1-phenyl-1H-1,2,4-triazole-3-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then purified through recrystallization to obtain N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide in high yield and purity.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c17-13-8-4-5-9-14(13)19-15(22)10-23-16-18-11-21(20-16)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBIFTZRTVUQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5752376.png)

![4-bromo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5752385.png)


![2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol](/img/structure/B5752415.png)
![methyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5752419.png)

![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5752431.png)

![methyl 4-[(anilinocarbonothioyl)amino]benzoate](/img/structure/B5752437.png)
